molecular formula C17H22F3NO3 B2523708 2-(4-ethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396710-53-4

2-(4-ethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2523708
CAS RN: 1396710-53-4
M. Wt: 345.362
InChI Key: PGKCAGDETWDKBO-UHFFFAOYSA-N
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Description

The compound "2-(4-ethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide" is a structurally complex molecule that may be related to the field of organic chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of an acyl chloride followed by its reaction with amines or other nucleophiles to form amides, as seen in the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid derivatives . The acylation process is a key step in the synthesis of such compounds, which could be analogous to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated using various spectroscopic methods and theoretical calculations, such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . These techniques provide detailed information on the geometrical parameters, stability, and charge distribution within the molecule, which are essential for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their interactions with other chemicals. For instance, the acyl chloride derivative of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid reacts with various amines and pyrazole to form new amides and 1-acylpyrazole . This suggests that the compound of interest may also undergo similar reactions, forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be deduced from their molecular structure and the presence of functional groups. For example, the presence of intermolecular interactions such as C-H⋯O and N-H⋯O hydrogen bonds can influence the compound's solubility, melting point, and crystal structure . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the compound's reactivity and potential as a candidate for non-linear optical materials .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

A study focused on pyrazole-acetamide derivatives, highlighting the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, assessed through various in vitro methods such as DPPH, ABTS, and FRAP assays. This suggests potential applications in developing antioxidant agents or in materials science where antioxidant properties are desired (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Another study described the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate in the synthesis of antimalarial drugs. This process used immobilized lipase as a catalyst, showing the importance of enzymatic catalysis in selective and efficient chemical synthesis, potentially useful for pharmaceutical manufacturing (Magadum & Yadav, 2018).

Anion Coordination and Structural Analysis

Research on amide derivatives with different spatial orientations for anion coordination revealed insights into molecular geometry and interactions. Such studies contribute to the understanding of molecular assembly and crystal engineering, which are critical in designing materials with specific properties (Kalita & Baruah, 2010).

Synthesis and Characterization of Marine Fungus Compounds

A study on compounds isolated from marine fungus Y26-02 included the synthesis and elucidation of structures, showcasing the potential of marine organisms as sources of novel chemical entities. Such research underscores the importance of natural product chemistry in discovering new compounds for various applications (Wu et al., 2009).

Fatty Acid Synthesis Inhibition by Chloroacetamide

Research on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus demonstrated the herbicidal action of chloroacetamides, providing insights into the mechanisms of action of herbicides. This knowledge is essential for the development of new agricultural chemicals (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-2-24-15-5-3-13(4-6-15)11-16(22)21(12-17(18,19)20)14-7-9-23-10-8-14/h3-6,14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKCAGDETWDKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

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